molecular formula C16H16ClN5O3 B1591379 2-(5-((7-(3-Chloropropoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid CAS No. 557770-91-9

2-(5-((7-(3-Chloropropoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid

Cat. No. B1591379
M. Wt: 361.78 g/mol
InChI Key: HEDQWHFFFGTORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-((7-(3-Chloropropoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C16H16ClN5O3 and its molecular weight is 361.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((7-(3-Chloropropoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((7-(3-Chloropropoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

557770-91-9

Product Name

2-(5-((7-(3-Chloropropoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)acetic acid

Molecular Formula

C16H16ClN5O3

Molecular Weight

361.78 g/mol

IUPAC Name

2-[3-[[7-(3-chloropropoxy)quinazolin-4-yl]amino]-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C16H16ClN5O3/c17-4-1-5-25-11-2-3-12-13(8-11)18-9-19-16(12)20-14-6-10(21-22-14)7-15(23)24/h2-3,6,8-9H,1,4-5,7H2,(H,23,24)(H2,18,19,20,21,22)

InChI Key

HEDQWHFFFGTORJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OCCCCl)N=CN=C2NC3=NNC(=C3)CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1OCCCCl)N=CN=C2NC3=NNC(=C3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-chloro-7-(3-chloropropoxy)quinazoline (2.5 g, 9.72 mmol) and (3-amino-1H-pyrazol-5-yl)acetic acid (1.37 g, 9.72 mmol) were combined in dimethylformamide (25 ml). A solution of 4M HCl in dioxane (1.25 ml, 4.8 mmol) was added and the reaction heated to 90° C. for 40 minutes. The solution was cooled to room temperature, diluted with water (250 ml) and filtered through celite. The acidic solution was basified to pH 4.9 and the yellow powder filtered. (At pH 3, a red solid precipitated which was isolated, suspended in water and basified to pH 12. Careful adjustment back to pH 4.8 resulted in the precipitation of a yellow powder, which was combined with the first crop). The solid was washed with diethyl ether and dried over phosphorus pentoxide to yield (3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid as a pale orange solid (2.88 g, 82% yield):
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2.5 g
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1.37 g
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1.25 mL
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25 mL
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250 mL
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Synthesis routes and methods II

Procedure details

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